3-(5-Formylindolin-1-yl)propyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(5-formyl-2,3-dihydroindol-1-yl)propyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-14-15-7-8-18-17(13-15)9-11-20(18)10-4-12-23-19(22)16-5-2-1-3-6-16/h1-3,5-8,13-14H,4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWAEQEFHGYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C=O)CCCOC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693818 | |
| Record name | 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
350797-52-3 | |
| Record name | 3-(5-Formyl-2,3-dihydro-1H-indol-1-yl)propyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 5 Formylindolin 1 Yl Propyl Benzoate
Retrosynthetic Disconnection Strategies for the 3-(5-Formylindolin-1-yl)propyl benzoate (B1203000) Structure
Retrosynthetic analysis of 3-(5-formylindolin-1-yl)propyl benzoate reveals several key disconnections that inform a logical synthetic plan. The primary disconnection points are the C-N bond of the indoline (B122111) nitrogen and the ester linkage.
A logical retrosynthetic approach would first disconnect the N-propyl bond, leading to two key precursors: 5-formylindoline and a 3-halopropyl benzoate derivative. This is a common strategy for the synthesis of N-alkylated nitrogen heterocycles.
A further disconnection of the formyl group from the indoline ring via a reversal of a formylation reaction, such as the Vilsmeier-Haack reaction, suggests indoline as a simpler starting material. The propyl benzoate moiety can be retrosynthetically disconnected at the ester bond, leading to benzoic acid and a 3-halopropanol.
This analysis suggests a convergent synthesis where the two major fragments, the 5-formylindoline core and the propyl benzoate side chain, are prepared separately and then coupled.
Synthesis of the 5-Formylindoline Core and its Precursors
The indoline skeleton can be accessed through various synthetic routes. A common method involves the reduction of the corresponding indole (B1671886). For instance, indole can be reduced to indoline using reagents like zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. bhu.ac.inpharmaguideline.com
Alternative methods for synthesizing functionalized indolines have also been developed. These include:
Palladium-catalyzed intramolecular C-H amination of β-arylethylamines.
Transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines.
Visible light-driven [4+1]-annulation between alkyl aryl tertiary amines and diazoesters to produce highly functionalized indolines. acs.orgchemrxiv.orgnih.gov
Once the indoline ring is formed, it can be functionalized at the nitrogen atom. N-alkylation is a common transformation, often achieved by reacting the indoline with an alkyl halide in the presence of a base.
The introduction of a formyl group at the C5 position of the indoline ring requires a regioselective formylation method. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoline derivatives. rsc.org
In a typical Vilsmeier-Haack reaction, a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the Vilsmeier reagent, which is a chloromethyleneiminium salt. This electrophilic species then attacks the electron-rich C5 position of the indoline ring. A patent for a related compound describes the formylation of an N-alkylated indoline using this method to produce the 5-formyl derivative. rsc.org
The reaction conditions for the Vilsmeier-Haack formylation can be optimized in terms of temperature and reaction time to maximize the yield of the desired 5-formylindoline.
| Reaction | Reagents | Conditions | Product | Reference |
| Vilsmeier-Haack Formylation | N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Varies, often at low to ambient temperature | 5-Formylindoline derivative | rsc.org |
Synthesis of the Propyl Benzoate Ester Moiety
The propyl benzoate ester moiety serves as the side chain attached to the indoline nitrogen. Its synthesis typically involves the formation of an ester bond between benzoic acid or a derivative and a propanol (B110389) derivative.
Esterification is the direct reaction between a carboxylic acid and an alcohol, usually in the presence of an acid catalyst. The synthesis of a 3-halopropyl benzoate, a key intermediate for the N-alkylation of indoline, can be achieved through Fischer esterification of benzoic acid with a 3-halopropanol (e.g., 3-chloropropanol or 3-bromopropanol).
Alternatively, benzoic acid can be converted to its more reactive acyl chloride or anhydride, which then reacts readily with the alcohol to form the ester. For instance, benzoyl chloride can be reacted with 3-chloropropanol to yield 3-chloropropyl benzoate.
The reaction conditions for esterification can be optimized by varying the catalyst, temperature, and reaction time to achieve high yields.
| Reactants | Catalyst/Reagent | Product | Reference |
| Benzoic acid, 3-Chloropropanol | Acid catalyst (e.g., H₂SO₄) | 3-Chloropropyl benzoate | General Esterification |
| Benzoyl chloride, 3-Chloropropanol | - | 3-Chloropropyl benzoate | General Esterification |
The primary precursor for the propyl benzoate moiety is benzoic acid. Benzoic acid itself is commercially available or can be synthesized through various methods, such as the oxidation of toluene. For the synthesis of the ester side chain, it is often advantageous to use a more reactive derivative of benzoic acid.
Benzoyl chloride can be prepared by reacting benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). turito.com This acyl chloride is a highly reactive electrophile that readily undergoes esterification.
Another important precursor is a dihalogenated propane, such as 1-bromo-3-chloropropane (B140262) or 1,3-dibromopropane. researchgate.net These can react with a benzoate salt or benzoic acid in the presence of a base to form the desired 3-halopropyl benzoate.
Coupling Reactions for Assembly of the Complete this compound Structure
The construction of the target molecule is typically achieved through a convergent synthesis, where the indoline and propyl benzoate moieties are synthesized separately and then coupled. A key step in this assembly is the formation of the C-N bond linking the indoline nitrogen to the propyl chain.
The primary method for assembling the final structure involves the N-alkylation of a 5-formylindoline precursor with a suitable propyl benzoate substrate. A common synthetic route involves the reaction of indoline with 3-chloropropyl benzoate. google.comgoogle.com This reaction is a nucleophilic substitution where the nitrogen atom of the indoline ring attacks the electrophilic carbon of the propyl chain, displacing the chloride leaving group.
The synthesis can be broken down into several stages:
Preparation of the Alkylating Agent: Benzoic acid is reacted with 1-bromo-3-chloropropane to form 3-chloropropyl benzoate. google.com
N-Alkylation: Indoline is reacted with 3-chloropropyl benzoate to yield 3-(Indolin-1-yl)propyl benzoate. google.com This step is often carried out in the presence of a base, such as triethylamine (B128534), in a solvent like dimethylformamide (DMF). google.com
Formylation: The resulting 3-(Indolin-1-yl)propyl benzoate is then subjected to a formylation reaction, such as the Vilsmeier-Haack reaction, using a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group at the 5-position of the indoline ring, yielding the final product, this compound. google.com
Alternative N-alkylation strategies for indoline derivatives have been explored, which could potentially be adapted for this synthesis. These include the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metals like iron or iridium. nih.govorganic-chemistry.orgresearchgate.netnih.gov This approach avoids the use of pre-halogenated substrates.
The mechanism of N-alkylation of indolines can vary depending on the chosen reagents and catalysts.
SN2 Pathway: In the reaction between 5-formylindoline and a halo-propyl benzoate, the reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. youtube.com The nitrogen atom of the indoline acts as a nucleophile, attacking the carbon atom bearing the halogen, leading to the displacement of the halide ion and the formation of a new carbon-nitrogen bond. youtube.com The acidity of the N-H group in indoles (pKa around 16) makes deprotonation with a suitable base, like sodium hydride, a common first step to generate a more potent nucleophile. youtube.com
Borrowing Hydrogen Mechanism: When using alcohols as alkylating agents with transition metal catalysts, the reaction follows a more complex pathway known as the borrowing hydrogen or hydrogen autotransfer mechanism. nih.gov This process typically involves:
Oxidation of the alcohol to an aldehyde by the metal catalyst.
Condensation of the in-situ generated aldehyde with the N-H bond of the indoline to form an enamine or iminium ion intermediate.
Reduction of the intermediate by the metal hydride species (which "borrowed" the hydrogen in the first step), to yield the N-alkylated indoline and regenerate the catalyst. nih.govorganic-chemistry.org
Reductive Coupling: Another approach involves the copper-catalyzed reductive cross-coupling of indoles with N-tosylhydrazones. rsc.org A plausible mechanism suggests the formation of a diazo compound from the tosylhydrazone, which then reacts with the copper catalyst to form a copper-carbene species. This species then undergoes a reaction with the indole to form the N-alkylated product. rsc.org
Optimization of Reaction Conditions, Yields, and Purity for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.
For the N-alkylation step using 3-chloropropyl benzoate and indoline, a study reported using triethylamine as the base in DMF at 100°C for 12 hours, which resulted in an 80% yield of the hydrochloride salt of the product after crystallization. google.com The subsequent formylation step, a critical functionalization, has been reported with a yield of approximately 80.6%. google.com
Purification is a critical final step to obtain the compound with high purity. Techniques such as silica (B1680970) gel chromatography are commonly employed. For instance, a mixture of dichloromethane (B109758) and methanol (B129727) (100:1) has been noted for the purification of similar compounds. High-performance liquid chromatography (HPLC) is often used to assess the purity of the final product, with purities greater than 99% being achievable. google.com
Table 1: Example of Reaction Parameters for Synthesis Steps
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|---|---|
| N-Alkylation | Indoline, 3-Chloropropyl benzoate | Triethylamine | DMF | 100°C | 12 hours | 80% | 98% (liquid phase) |
| Formylation | 3-(Indolin-1-yl)propyl benzoate | DMF, POCl₃ | - | - | - | 80.6% | - |
| Purification | Crude Product | Silica Gel | Dichloromethane:Methanol (100:1) | Room Temp | - | - | >99% (HPLC) |
Green Chemistry Approaches in the Synthesis of Indoline and Benzoate Derivatives
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like indoline and benzoate derivatives.
One of the key tenets of green chemistry is the reduction or replacement of volatile organic solvents.
Solvent-Free Synthesis: Performing reactions without a solvent can lead to higher reaction rates, easier work-up, and reduced waste. nih.gov For example, the synthesis of indolizines, a related nitrogen-containing heterocycle, has been successfully achieved under solvent-free conditions using a copper catalyst. nih.gov Microwave-assisted organic synthesis (MAOS) is another technique that often allows for solvent-free reactions with significantly reduced reaction times. ijsdr.org
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The N-alkylation of indolines with alcohols has been demonstrated in water using an iridium catalyst, highlighting the potential for greener synthesis of indoline derivatives. organic-chemistry.orgnih.gov The esterification of benzoic acid has also been studied in aqueous environments, although challenges such as catalyst deactivation by the water byproduct can occur. researchgate.net
The use of catalysts is a cornerstone of green chemistry as it allows for more efficient reactions with lower energy consumption and higher atom economy.
Transition Metal Catalysis: Various transition metals have been employed to catalyze the synthesis of indoline and benzoate derivatives.
Iron Catalysis: Iron is an earth-abundant and low-toxicity metal, making it an attractive catalyst. Iron-catalyzed N-alkylation of indolines using alcohols has been reported, offering a green alternative to traditional alkylation methods. nih.gov Iron catalysts have also been used for the C-H alkylation of indoles in renewable solvents like 2-MeTHF or under solvent-free conditions. rsc.org
Copper Catalysis: Copper catalysts have been used for the N-alkylation of indoles with N-tosylhydrazones. rsc.org
Iridium Catalysis: Iridium catalysts have shown high efficiency for the regio-selective N-alkylation of indolines in water. organic-chemistry.orgnih.gov
Zirconium/Titanium Solid Acids: Solid acid catalysts, such as those based on zirconium and titanium, have been developed for the esterification of benzoic acids, offering advantages in terms of recoverability and reduced waste compared to traditional mineral acids like sulfuric acid. mdpi.com
Organocatalysis: Organocatalysts are small organic molecules that can catalyze reactions, avoiding the use of potentially toxic and expensive metals. Chiral phosphoric acids and thiourea-based catalysts have been used for the enantioselective N-alkylation of indolines. mdpi.com
Nanocatalysis: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. Magnetic nanocatalysts, such as SbCl₃@Fe₃O₄/g-C₃N₄, have been developed for the synthesis of indole derivatives. jsynthchem.com The magnetic properties of these catalysts allow for easy separation and recycling, further enhancing their green credentials. jsynthchem.com
Microwave and Ultrasonic Assisted Synthesis
The synthesis of this compound, while achievable through conventional heating methods, can potentially be optimized by employing alternative energy sources such as microwave irradiation and ultrasonic waves. These techniques have emerged as powerful tools in modern organic synthesis, often leading to significant reductions in reaction times, increased yields, and improved product purity. Although specific literature on the microwave or ultrasonic-assisted synthesis of this exact molecule is not available, the principles and successful applications of these technologies in the synthesis of related indoline derivatives and in the key chemical transformations involved—N-alkylation, formylation, and esterification—provide a strong basis for their proposed application.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating can lead to a dramatic acceleration of chemical reactions. The synthesis of this compound involves several steps where microwave irradiation could be beneficially applied.
N-Alkylation of the Indoline Core: The first key step in the synthesis is the N-alkylation of an indoline derivative. Microwave irradiation has been shown to be highly effective for the N-alkylation of various nitrogen-containing heterocycles, including indoline and isatin (B1672199). nih.govnih.gov For instance, the N-arylation of indolines has been successfully carried out in a solvent-free manner using low loadings of a palladium catalyst under microwave irradiation, resulting in good yields and short reaction times. nih.gov Similarly, the N-alkylation of isatin with various alkyl halides has been efficiently promoted by microwave irradiation, significantly reducing reaction times compared to conventional heating. nih.gov
Formylation: The introduction of a formyl group onto the indoline ring is another critical step. While the Vilsmeier-Haack reaction is a common method for formylation, it often requires harsh reagents. cas.cn Microwave assistance has the potential to drive this reaction under milder conditions. Studies on the microwave-assisted synthesis of functionalized indoles have demonstrated the efficiency of this technology in promoting cyclization and functionalization reactions. acs.orgnih.govresearchgate.netnih.gov
Esterification: The final step, the esterification of the propyl alcohol with benzoic acid, can also be significantly accelerated using microwaves. Microwave-assisted esterification has been widely reported for a variety of substrates, often resulting in high yields in a matter of minutes. mdpi.comnih.gov For example, the esterification of p-methoxy benzoic acid with methanol in the presence of a catalytic amount of sulfuric acid under microwave irradiation was completed in just 2.5 minutes with a 90% yield. mdpi.com
A proposed microwave-assisted synthetic route could involve the sequential reaction of 5-formylindoline with 3-bromopropyl benzoate, or a multi-step approach starting from indoline, where each step is individually optimized under microwave irradiation. The table below summarizes findings from related microwave-assisted syntheses, highlighting the potential for significant rate enhancements and high yields.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Power (W) / Temp (°C) | Time | Yield (%) | Reference |
| N-Arylation | Indoline, Aryl Bromide | Pd(OAc)₂, XPhos, K₃PO₄ | None | 120 °C | 30 min | 85 | nih.gov |
| N-Alkylation | Isatin, Alkyl Halide | K₂CO₃ | DMF (drops) | - | 2-10 min | 80-95 | nih.gov |
| Esterification | p-Methoxy Benzoic Acid, Methanol | H₂SO₄ | Methanol | 400 W / 61-62 °C | 2.5 min | 90 | mdpi.com |
| Indole Synthesis | Aniline, Phenacyl Bromide | NaHCO₃ | None | 540 W | 45-60 s | 50-56 | organic-chemistry.org |
| Indole-3-carboxylate Synthesis | N-Aryl Enamine | Pd(OAc)₂, Cu(OAc)₂, Base | - | - | - | - | mdpi.com |
This table is illustrative and based on analogous reactions, not the direct synthesis of this compound.
Ultrasonic-Assisted Synthesis
Ultrasonic-assisted synthesis, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. This energy input can enhance mass transfer and accelerate reaction rates.
Synthesis of Functionalized Indolines: The synthesis of the core indoline structure and its subsequent functionalization can be facilitated by ultrasound. Research has shown that ultrasound can mediate radical cascade reactions to rapidly produce functionalized indolines from 2-(((N-aryl)amino)methyl)acrylates in high yields within seconds. researchgate.netnih.govdoaj.org Furthermore, the synthesis of various indole derivatives has been achieved under ultrasonic irradiation, often in greener solvents like water and with shorter reaction times compared to silent reactions. nih.govarabjchem.orgnih.govresearchgate.net
Esterification: Sonochemistry has also proven to be an effective method for promoting esterification reactions. The ultrasound-assisted synthesis of tertiary fatty aliphatic esters from tertiary butanol and various fatty acids demonstrated a significant reduction in reaction time from 120 minutes under conventional heating to just 15 minutes with ultrasound, along with an increase in yield. biointerfaceresearch.com Another study on the ultrasonic-assisted synthesis of benzoic acid compounds from the oxidation of benzyl (B1604629) alcohol compounds also highlights the efficiency of this method. google.com
A potential sonochemical approach to synthesizing this compound could involve the ultrasonic irradiation of a mixture of 5-formylindoline and a suitable propyl benzoate precursor. The enhanced mixing and energy transfer provided by ultrasound could lead to a more efficient reaction. The following table presents data from related ultrasonic-assisted syntheses, demonstrating the advantages of this technique.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Time | Yield (%) | Reference |
| Indoline Synthesis | 2-(((N-aryl)amino)methyl)acrylates, Formamide | FeSO₄·7H₂O, H₂O₂ | Formamide | 60 s | up to 99 | nih.gov |
| Indole Synthesis | 2-Iodosulfanilide, Alkyne | Pd/C, LiCl, NaHCO₃ | DMF | - | Good to acceptable | arabjchem.org |
| Esterification | t-Butanol, Fatty Acids | H₂SO₄ | - | 15 min | Increased by 2-10% vs. conventional | biointerfaceresearch.com |
| Dihydropyrimidinone Synthesis | Aldehyde, Urea, Dicarbonyl Compound | Sm(ClO₄)₃ | - | Short | Good | nih.gov |
| Condensation | Solid Reagents | - | None | - | Successful | beilstein-journals.org |
This table is illustrative and based on analogous reactions, not the direct synthesis of this compound.
Advanced Spectroscopic and Structural Investigations of 3 5 Formylindolin 1 Yl Propyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. For 3-(5-formylindolin-1-yl)propyl benzoate (B1203000), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to assign all proton and carbon signals and to understand the compound's conformational dynamics.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools for deciphering complex molecular structures by revealing correlations between different nuclei.
Correlation Spectroscopy (COSY): The COSY experiment is instrumental in identifying proton-proton (¹H-¹H) coupling networks within the molecule. For 3-(5-formylindolin-1-yl)propyl benzoate, COSY would reveal the connectivity within the propyl chain and the aromatic protons of the indoline (B122111) and benzoate moieties. For instance, cross-peaks would be observed between the protons of the ethylenic fragments of the propyl chain, and between adjacent aromatic protons on both ring systems.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. youtube.com This is crucial for assigning the carbon signals based on their attached protons. youtube.com In the case of this compound, HSQC would unambiguously link each proton of the propyl chain and the aromatic rings to its corresponding carbon atom.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons, which is critical for determining the three-dimensional structure and conformation of the molecule. In this compound, NOESY could reveal through-space interactions between the protons of the propyl chain and the aromatic protons of the indoline and benzoate rings, offering insights into the preferred orientation of these groups relative to each other.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |
| Formyl-H | Aromatic-H (Indoline) | Formyl-C | Aromatic-C (Indoline), C5-Indoline | Aromatic-H (Indoline) |
| Aromatic-H (Benzoate) | Aromatic-H (Benzoate) | Aromatic-C (Benzoate) | Carbonyl-C, Aromatic-C (Benzoate) | Propyl-H |
| Aromatic-H (Indoline) | Aromatic-H (Indoline) | Aromatic-C (Indoline) | Aromatic-C (Indoline), Propyl-H | Propyl-H, Formyl-H |
| Propyl-H (α to N) | Propyl-H (β to N) | Propyl-C (α to N) | Aromatic-C (Indoline), Propyl-C (β to N) | Aromatic-H (Indoline), Propyl-H (β to N) |
| Propyl-H (β to N) | Propyl-H (α to N), Propyl-H (γ to O) | Propyl-C (β to N) | Propyl-C (α to N), Propyl-C (γ to O) | Propyl-H (α to N), Propyl-H (γ to O) |
| Propyl-H (γ to O) | Propyl-H (β to N) | Propyl-C (γ to O) | Carbonyl-C, Propyl-C (β to N) | Aromatic-H (Benzoate), Propyl-H (β to N) |
Variable Temperature NMR Studies for Dynamic Processes
The presence of rotatable single bonds in this compound, such as the bond between the propyl chain and the indoline nitrogen and the ester linkage, may lead to conformational isomers that interconvert at room temperature. Variable temperature (VT) NMR studies can be employed to investigate these dynamic processes. By recording NMR spectra at different temperatures, it is possible to slow down or accelerate the rate of interconversion, which can lead to the sharpening or broadening of signals. This allows for the determination of the energy barriers associated with these rotational processes.
Computational Prediction of NMR Chemical Shifts for Validation
In recent years, computational methods have become increasingly accurate in predicting NMR chemical shifts. mdpi.comnih.gov Techniques such as Density Functional Theory (DFT) and machine learning-based approaches can calculate the expected ¹H and ¹³C chemical shifts for a given molecular structure. mdpi.comnih.govmdpi.com These predicted spectra can be compared with experimental data to validate the proposed structure and to aid in the assignment of complex spectra. mdpi.com For this compound, computational predictions would provide an independent verification of the signal assignments made from 1D and 2D NMR experiments.
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. In an MS/MS experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. This provides valuable information about the structure of the molecule. For this compound, MS/MS analysis would likely reveal characteristic fragmentation patterns, such as the loss of the benzoate group, cleavage of the propyl chain, and fragmentation of the indoline ring system. Elucidating these fragmentation pathways can provide strong evidence for the proposed structure.
A table of expected major fragment ions in the MS/MS spectrum of this compound is shown below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure |
| 309.14 | [M+H]⁺ (Protonated Molecular Ion) |
| 188.07 | [M - C₇H₅O₂]⁺ (Loss of benzoyl group) |
| 146.06 | [C₉H₈NO]⁺ (Fragment from indoline moiety) |
| 105.03 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of ions with very high accuracy, typically to four or five decimal places. rsc.org This precision allows for the determination of the elemental composition of an ion, as different combinations of atoms will have slightly different exact masses. rsc.org For this compound (C₁₉H₁₉NO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Calculated Exact Mass | 309.1365 |
| Measured Exact Mass (Hypothetical) | 309.1368 |
| Mass Error (ppm) | < 1 |
The combination of these advanced spectroscopic techniques provides a robust and comprehensive characterization of this compound, leaving no ambiguity in its chemical structure and providing valuable insights into its conformational properties.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Bonding Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule and probing their chemical environment. For this compound, this analysis would reveal characteristic vibrational modes.
A hypothetical FT-IR and Raman analysis would focus on identifying key stretching and bending frequencies. The most distinct signals would arise from the two carbonyl groups: the aldehyde and the ester. The aldehyde C=O stretch is expected in the region of 1690-1715 cm⁻¹, while the ester C=O stretch typically appears at a higher frequency, around 1735-1750 cm⁻¹. Other significant peaks would include C-N stretching of the indoline ring, aromatic C=C stretching from both the indoline and benzoate moieties, and C-H stretching and bending modes for the aromatic and aliphatic parts of the molecule.
Table 1: Predicted Vibrational Modes for this compound (Note: This table is predictive and not based on experimental data.)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Ester | C=O Stretch | ~1735 - 1750 |
| Aldehyde | C=O Stretch | ~1690 - 1715 |
| Aromatic Rings | C=C Stretch | ~1450 - 1600 |
| Indoline | C-N Stretch | ~1250 - 1350 |
| Ester | C-O Stretch | ~1100 - 1300 |
| Aromatic Rings | C-H Stretch | ~3000 - 3100 |
| Propyl Chain | C-H Stretch | ~2850 - 2960 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, assuming a suitable single crystal can be grown. This technique would elucidate the precise bond lengths, bond angles, and torsion angles of this compound.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Elucidation
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. These techniques measure the differential absorption or rotation of left and right-handed circularly polarized light.
As this compound is an achiral molecule, it does not possess optical activity. Consequently, it would not produce a signal in a CD or ORD experiment. These analytical methods are not applicable to this compound in its standard form. Should a chiral center be introduced into the molecule, these techniques would become essential for determining its absolute configuration.
Theoretical and Computational Chemistry of 3 5 Formylindolin 1 Yl Propyl Benzoate
Quantum Mechanical Studies (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum mechanical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 3-(5-formylindolin-1-yl)propyl benzoate (B1203000). DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting the electronic properties of organic molecules. These calculations typically employ a basis set, such as 6-311++G(d,p), to accurately describe the distribution of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): Calculated as (I + A) / 2
Chemical Hardness (η): Calculated as (I - A) / 2
Chemical Softness (S): Calculated as 1 / (2η)
Electrophilicity Index (ω): Calculated as χ² / (2η)
These indices provide a quantitative measure of the molecule's reactivity profile.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Chemical Reactivity Indices for 3-(5-Formylindolin-1-yl)propyl benzoate
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Chemical Softness (S) | 0.23 |
| Electrophilicity Index (ω) | 3.80 |
The distribution of electron density within this compound can be visualized using Molecular Electrostatic Potential (MEP) maps. These maps illustrate the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
In this compound, the oxygen atoms of the formyl and benzoate groups are expected to be the most electron-rich regions, indicated by deep red colors on an MEP map. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the formyl group and the aromatic rings are likely to be electron-deficient (blue regions), making them potential sites for nucleophilic interaction. The nitrogen atom of the indoline (B122111) ring will also exhibit significant electron density.
Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution by calculating the partial charges on each atom.
Table 2: Hypothetical NBO Charges on Selected Atoms of this compound
| Atom | Partial Charge (a.u.) |
| O (Formyl) | -0.55 |
| C (Formyl) | +0.48 |
| N (Indoline) | -0.42 |
| O (Ester Carbonyl) | -0.60 |
| O (Ester Ether) | -0.45 |
Conformational Analysis using Molecular Mechanics and Dynamics Simulations
The flexibility of the propyl linker in this compound allows for multiple low-energy conformations. Conformational analysis using molecular mechanics (MM) methods, such as the MMFF94 force field, can systematically explore the potential energy surface to identify stable conformers.
Following the identification of low-energy conformers, molecular dynamics (MD) simulations can be performed. These simulations model the atomic motions of the molecule over time at a given temperature, providing insights into its dynamic behavior, conformational flexibility, and the stability of different conformers in a simulated environment.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic data that can be compared with experimental results for structural verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS).
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretching, N-H bending, C-H stretching). The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts and IR Frequencies for this compound
| Parameter | Predicted Value |
| ¹³C NMR (C=O, Formyl) | 192.5 ppm |
| ¹³C NMR (C=O, Benzoate) | 166.8 ppm |
| ¹³C NMR (Aromatic C) | 110-155 ppm |
| IR Freq. (C=O Str., Formyl) | 1685 cm⁻¹ |
| IR Freq. (C=O Str., Benzoate) | 1715 cm⁻¹ |
| IR Freq. (C-N Str., Indoline) | 1350 cm⁻¹ |
Reaction Pathway Modeling and Transition State Analysis
For any potential chemical transformation involving this compound, computational chemistry can be used to model the reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.
By calculating the energies of these species, a reaction energy profile can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a measure of the reaction rate. Frequency calculations are performed on the transition state structure to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Solvation Effects on Molecular Structure and Reactivity using Continuum Models (e.g., PCM)
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.
By performing quantum mechanical calculations with a PCM, it is possible to investigate how the solvent affects the conformational equilibrium, electronic structure, and reactivity of this compound. For instance, polar solvents are expected to stabilize charge separation and may influence the HOMO-LUMO gap and the energies of reaction pathways.
Non-Covalent Interaction (NCI) Analysis for Intramolecular Interactions
A comprehensive search of scientific databases and academic journals has revealed no specific studies that have conducted a Non-Covalent Interaction (NCI) analysis for the intramolecular interactions within the this compound molecule. NCI analysis is a computational method used to visualize and understand weak, non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule. This type of analysis provides valuable insights into the conformational stability and reactivity of a compound.
While the principles of NCI analysis are well-established, their specific application to this compound has not been documented in published research. Therefore, there are no detailed research findings, data, or corresponding data tables to report for this specific subsection. The execution of such a study would be necessary to provide scientifically accurate information on this topic.
Q & A
Q. What are the established synthetic routes for 3-(5-Formylindolin-1-yl)propyl benzoate, and what key reaction parameters influence yield?
The compound can be synthesized via esterification or nucleophilic substitution. A common approach involves coupling a substituted indoline precursor (e.g., 5-formylindoline) with a propyl benzoate derivative. For example, outlines a method using benzyloxy-protected intermediates, where reaction temperature (reflux conditions) and stoichiometric ratios are critical for achieving yields >60%. Silica gel chromatography (e.g., DCM:MeOH 100:1) is typically used for purification . Optimizing protecting groups (e.g., benzyloxy vs. Boc) and catalyst selection (e.g., H₂SO₄ in propanol, as in ) can mitigate side reactions like ester hydrolysis.
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- NMR : Analyze the indoline proton environment (δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl signals (δ ~168 ppm in ¹³C NMR). highlights the use of ¹H/¹³C-NMR to confirm substitution patterns in similar benzoate derivatives.
- GC-MS/MS : As demonstrated in , a GC-MS/MS method with solid-phase extraction (e.g., HLB columns) and methanol ultrasonication can detect impurities at ppm levels.
- Melting Point : Compare observed mp with literature values (e.g., reports mp ranges for analogous esters).
Advanced Research Questions
Q. What strategies are effective in resolving conflicting NMR data when analyzing substituted indole-benzoate conjugates?
Conflicts often arise from rotational isomers or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., hindered rotation around the ester bond).
- 2D Techniques (COSY, NOESY) : Resolve overlapping signals in the indoline aromatic region ().
- Deuteration Studies : Replace labile protons (e.g., formyl group in 5-position) to simplify splitting patterns .
Q. How does the introduction of a 5-formyl group on the indoline ring influence the compound's reactivity in nucleophilic addition reactions?
The 5-formyl group enhances electrophilicity, enabling:
- Schiff Base Formation : Reacts with amines (e.g., in , a 2-aminopropyl side chain forms a stable conjugate).
- Knoevenagel Condensation : Forms α,β-unsaturated ketones under basic conditions.
However, steric hindrance from the benzoate ester may reduce accessibility. Computational modeling (e.g., DFT) can predict reactive sites .
Q. What in vitro models are appropriate for assessing the pharmacokinetic properties of this compound, considering its esterase susceptibility?
- Hepatocyte Assays : Monitor ester hydrolysis using LC-MS to quantify benzoic acid release ().
- Plasma Stability Studies : Incubate with human plasma (37°C, pH 7.4) and track degradation via HPLC ().
- Caco-2 Permeability : Assess intestinal absorption potential, noting the compound’s logP (~1.8, as in ) for membrane penetration .
Methodological Notes
- Synthesis Optimization : Use anhydrous conditions and inert atmospheres to prevent ester hydrolysis ().
- Analytical Cross-Validation : Combine NMR, GC-MS, and elemental analysis to resolve structural ambiguities ().
- Data Contradiction Analysis : Compare melting points and spectral data across batches to identify polymorphism or solvate formation ().
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
